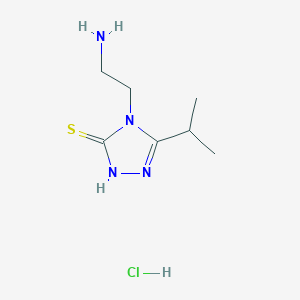
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Vue d'ensemble
Description
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, also known as 4-AEPT, is a synthetic organic compound used in various scientific research applications. It is a thiol-containing triazole derivative with an alkyl group attached to the nitrogen atom of the triazole ring. 4-AEPT is a versatile compound that has been used for a variety of purposes, including as a ligand for metal complexes, as an inhibitor of enzymes, and as a fluorescent probe. Due to its unique properties, 4-AEPT has become an important tool in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
This research outlines a novel microwave-assisted method to synthesize 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The process involves nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring. This method allows the preparation of diverse 1,2,4-triazole derivatives efficiently (Tan, Lim, & Dolzhenko, 2017).
Toxicity of Alkyl Derivatives of 1,2,4-Triazole
This study evaluates the acute toxicity of alkyl derivatives of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol. The results indicate that the toxicity of these derivatives varies with the hydrocarbon substituents, with certain substituents leading to increased toxicity. This research helps in understanding the safety profile of these compounds (Danilchenko & Parchenko, 2016).
Antimicrobial Activity of 1,2,4-Triazole Compounds
This research focuses on the synthesis of new 1,2,4-triazole compounds and their antimicrobial properties. The study revealed that these compounds, particularly those synthesized from isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for Diabetes Treatment
A study on the synthesis and evaluation of 1,2,4-triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds, particularly a specific derivative, were found to be effective in lowering corticosterone levels and reducing plasma glucose and insulin levels in diabetic mice (Koike et al., 2019).
Triazole-modified Chitosan as a Corrosion Inhibitor
This paper introduces triazole-modified chitosan as a novel, environmentally benign corrosion inhibitor. The study demonstrates its effectiveness in protecting carbon steel in hydrochloric acid, with a corrosion inhibition efficiency of over 95% (Chauhan et al., 2019).
Antioxidant and Antibacterial Properties of Thiadiazaphosphol-2-ones
Research on the antioxidant and antibacterial activities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The study found these compounds to possess significant in vitro antioxidant and antibacterial activities (Balakrishna et al., 2008).
Corrosion Inhibition by 3-amino-1,2,4-triazole-5-thiol
A study examining 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. The results indicated that this compound is an effective inhibitor, forming a protective film on the metal surface (Mert et al., 2011).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-5(2)6-9-10-7(12)11(6)4-3-8;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPUFIWOOCFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)
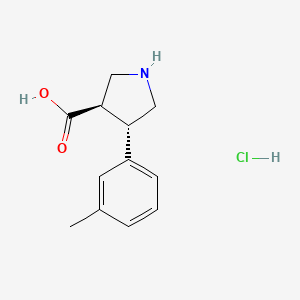
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)
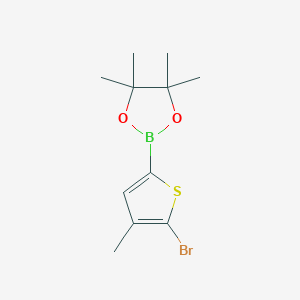

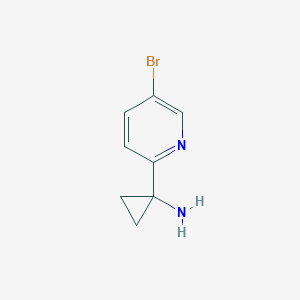
![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
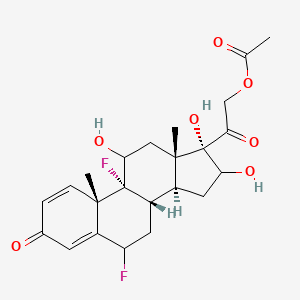




![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)